Ácido idurónico, L-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Iduronic acid: (IUPAC name: L-idopyranuronic acid) is a major uronic acid component of glycosaminoglycans such as dermatan sulfate and heparin . It is also present in heparan sulfate, although in a minor amount relative to its carbon-5 epimer, glucuronic acid . L-Iduronic acid is a pyranose sugar and is known for its unique ability to adopt multiple conformations in solution .

Aplicaciones Científicas De Investigación

L-iduronic acid has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

L-Iduronic acid, also known as Iduronic acid, L- or L-Iduronic acid, sodium salt, is a major uronic acid component of the glycosaminoglycans (GAGs) dermatan sulfate and heparin . It is also present in heparan sulfate, although in a minor amount relative to its carbon-5 epimer glucuronic acid . The primary targets of L-Iduronic acid are these GAGs, which play crucial roles in various biological processes.

Mode of Action

L-Iduronic acid interacts with its targets, the GAGs, by being a structural component of these molecules . It may be modified by the addition of an O-sulfate group at carbon position 2 to form 2-O-sulfo-L-iduronic acid (IdoA2S) . This modification can influence the interaction of GAGs with other molecules and affect their function.

Biochemical Pathways

L-Iduronic acid is involved in the biosynthesis of GAGs, specifically dermatan sulfate and heparin . These GAGs are part of larger biochemical pathways related to cellular communication, growth, and development. Changes in the structure of L-Iduronic acid, such as the addition of an O-sulfate group, can affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of L-Iduronic acid’s action are primarily related to its role in the structure and function of GAGs . For example, it has been found that GAGs containing L-Iduronic acid were the only ones that inhibited respiratory syncytial virus (RSV) infection in cell culture .

Análisis Bioquímico

Biochemical Properties

Iduronic acid, L- plays a key role in a variety of biological functions. It is involved in the metabolism of carbohydrates like glucose and other sugars into uronic acids, which are necessary intermediates in a number of metabolic processes . The presence of iduronic acid in chondroitin/dermatan sulfate changes the properties of the polysaccharides because it generates a more flexible chain with increased binding potentials .

Cellular Effects

Iduronic acid, L- influences multiple cellular properties, such as migration, proliferation, differentiation, angiogenesis, and the regulation of cytokine/growth factor activities . It is essential for preserving the structural stability of extracellular matrices and controlling a number of physiological processes .

Molecular Mechanism

The mechanism of action of Iduronic acid, L- involves its role in the formation of iduronic acid blocks in dermatan sulfate . Laronidase, a form of recombinant human alpha-L-iduronidase, catalyses the hydrolysis of terminal alpha-L-iduronic acid residues of dermatan sulfate and heparin .

Temporal Effects in Laboratory Settings

It is known that the presence of iduronic acid in chondroitin/dermatan sulfate changes the properties of the polysaccharides, influencing multiple cellular properties .

Dosage Effects in Animal Models

Animal models are widely used for novel drug development for treatment of diabetes and its complications .

Metabolic Pathways

Iduronic acid, L- is involved in the uronic acid pathway, which is essential for converting carbohydrates like glucose and other sugars into uronic acids . It is also involved in the biosynthesis of ascorbic acid .

Transport and Distribution

It is known that it is a major component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin, which are found both in extracellular matrices and on cell surfaces .

Subcellular Localization

It is known that it is a major component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin, which are found both in extracellular matrices and on cell surfaces .

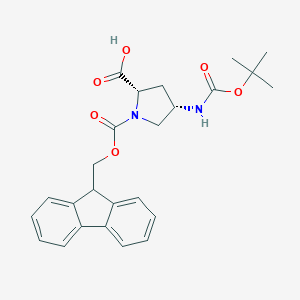

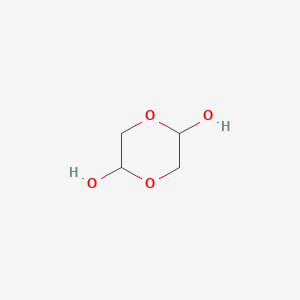

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-iduronic acid can be synthesized from methyl 1,2,3,4-tetra-O-β-D-glucuronate in two steps: Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane . The obtained methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate serves as a good glycosyl donor for L-iduronidation when bis(trifluoromethanesulfonic)imide is used as the activator .

Industrial Production Methods: Industrial production methods for L-iduronic acid are not well-documented, likely due to the complexity and specificity of its synthesis. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: L-iduronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

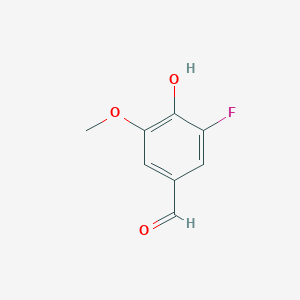

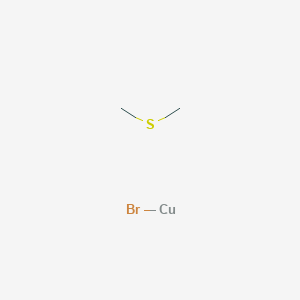

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or sulfonates under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparación Con Compuestos Similares

Glucuronic acid: A carbon-5 epimer of L-iduronic acid, commonly found in glycosaminoglycans.

Galacturonic acid: Another uronic acid found in pectin and other polysaccharides.

Uniqueness: L-iduronic acid is unique due to its ability to adopt multiple conformations in solution, which is not commonly observed in other uronic acids . This conformational flexibility allows it to interact with a wide range of biological molecules, making it a crucial component of glycosaminoglycans .

Propiedades

Número CAS |

2073-35-0 |

|---|---|

Fórmula molecular |

C6H10O7 |

Peso molecular |

194.14 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6?/m0/s1 |

Clave InChI |

AEMOLEFTQBMNLQ-HNFCZKTMSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

SMILES isomérico |

[C@@H]1([C@@H]([C@@H](OC([C@@H]1O)O)C(=O)O)O)O |

SMILES canónico |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

Sinónimos |

L-IDURONIC ACID; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydropyran-2-carboxylic acid; L-Iduronic acid min. 98% |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)

![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)